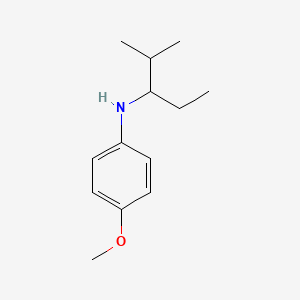
4-methoxy-N-(2-methylpentan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-methylpentan-3-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methylpentan-3-yl)aniline can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroamination processes, utilizing advanced reactors and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methylpentan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group or the aniline nitrogen can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-(2-methylpentan-3-yl)aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: For the development of drug candidates targeting specific biological pathways.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-methoxy-N-(2-methylpentan-3-yl)aniline exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methylpentan-2-yl)aniline
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- 3-methyl-N-(2-methylpentan-2-yl)aniline
Uniqueness
4-methoxy-N-(2-methylpentan-3-yl)aniline stands out due to its specific steric hindrance and electronic properties, making it a valuable building block for the synthesis of drug candidates and other complex organic molecules. Its unique structure provides distinct advantages in terms of reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-methoxy-N-(2-methylpentan-3-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-5-13(10(2)3)14-11-6-8-12(15-4)9-7-11/h6-10,13-14H,5H2,1-4H3 |
InChI Key |
WLSJGOXRVOLYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13287193.png)
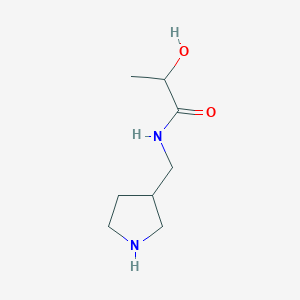

![2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid](/img/structure/B13287213.png)


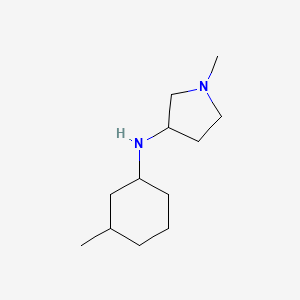
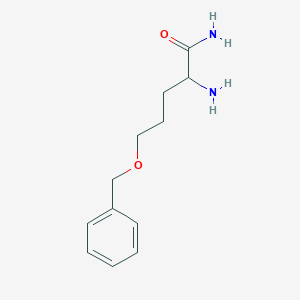
![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287249.png)
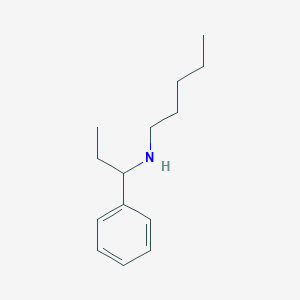
![(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13287258.png)

![2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine](/img/structure/B13287264.png)

